Dicyclohexylamine bicarbonate

Vue d'ensemble

Description

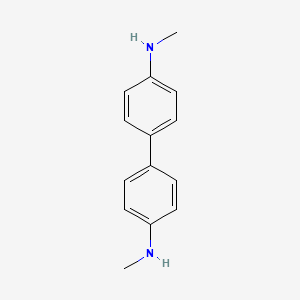

Dicyclohexylamine (DCHA) is a secondary amine with the chemical formula HN(C6H11)2 . It is a colorless liquid, although commercial samples can appear yellow . It has a fishy odor, typical for amines . It is sparingly soluble in water . As an amine, it is an organic base and useful precursor to other chemicals .

Synthesis Analysis

Dicyclohexylamine is prepared by the catalytic hydrogenation of aniline (phenylamine), with a catalyst of ruthenium and/or palladium . This method produces mainly cyclohexylamine with little dicyclohexylamine . Better results have been reported when the catalyst is applied to a support of niobic acid and/or tantalic acid . It is also obtained by reductive amination of cyclohexanone with ammonia or cyclohexylamine .Molecular Structure Analysis

The molecular formula of Dicyclohexylamine is C12H23N . It is a secondary amine due to the presence of an amine functional group attached to two cyclohexyl groups .Chemical Reactions Analysis

Dicyclohexylamine can undergo typical amine reactions, including the formation of salts with acids and participation in nucleophilic substitution reactions . It is generally stable under normal conditions, although it may decompose in the presence of strong acids or oxidizing agents .Physical And Chemical Properties Analysis

Dicyclohexylamine has a molecular weight of 181.32 g/mol . It has a melting point range of -4 to -3 °C and a boiling point range of 256 to 257 °C . The density of DCHA is 0.894 g/cm³ at 20 °C . It exhibits slight solubility in water but readily dissolves in organic solvents such as ethanol, ether, and chloroform .Mécanisme D'action

As an amine, Dicyclohexylamine acts as an organic base and is a useful precursor to other chemicals . It has applications that are similar to those of cyclohexylamine, namely the production of antioxidants in rubber and plastics, vulcanization accelerators for rubber, corrosion inhibitors in steam pipes and boilers, agrochemicals, textile chemicals, and catalysts for flexible polyurethane foams .

Safety and Hazards

Dicyclohexylamine is harmful if swallowed and causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It should be stored locked up and disposed of properly .

Orientations Futures

Dicyclohexylamine has been applied in the development of a colorimetric absorption-based sensor for the detection of trinitrotoluene (TNT) in contaminated soils and post-blast debris . The sensor utilizes a charge-transfer (CT) reagent, DCHA, encapsulated in a polyvinylchloride (PVC) polymer matrix plasticized with dioctylphtalate (DOP) .

Propriétés

IUPAC Name |

carbonic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h11-13H,1-10H2;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCMCIFBPJIBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

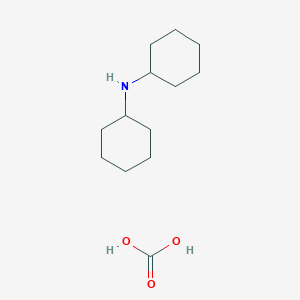

C1CCC(CC1)NC2CCCCC2.C(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481118 | |

| Record name | AGN-PC-0NI4XH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2869-44-5 | |

| Record name | AGN-PC-0NI4XH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)

![[(2R,3S,6S,7R,8R)-8-Butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B3050708.png)

![2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole](/img/structure/B3050713.png)